Cas no 85710-00-5 (Phenol,2-(1,1-dimethylpropyl)-4,6-dimethyl-)

Phenol,2-(1,1-dimethylpropyl)-4,6-dimethyl- structure
85710-00-5 structure
Product Name:Phenol,2-(1,1-dimethylpropyl)-4,6-dimethyl-
CAS No:85710-00-5
MF:C13H20O
MW:192.297304153442
CID:734281
PubChem ID:243014
Update Time:2025-04-19

Phenol,2-(1,1-dimethylpropyl)-4,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(1,1-dimethylpropyl)-4,6-dimethyl-
    • 2,4-dimethyl-6-(2-methylbutan-2-yl)phenol
    • NSC-52197
    • DTXSID70287684
    • SCHEMBL56845
    • 85710-00-5
    • NSC52197
    • Inchi: 1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3
    • InChI Key: PRFKCKVBXADMCH-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC(C)=CC=1C(C)(C)CC

Computed Properties

  • Exact Mass: 192.151
  • Monoisotopic Mass: 192.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.944
  • Boiling Point: 261.6°Cat760mmHg
  • Flash Point: 117.5°C
  • Refractive Index: 1.509
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